molecular formula C16H22O3 B7849453 Methyl 5-(4-tert-butylphenyl)-5-oxovalerate

Methyl 5-(4-tert-butylphenyl)-5-oxovalerate

Cat. No.: B7849453
M. Wt: 262.34 g/mol
InChI Key: KABXSOYWXBUJML-UHFFFAOYSA-N
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Description

Methyl 5-(4-tert-butylphenyl)-5-oxovalerate is a chemical compound with significant applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its molecular structure, which includes a methyl ester group and a tert-butylphenyl group attached to a five-membered ring.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with 4-tert-butylphenol as the starting material.

  • Reaction Steps: The compound can be synthesized through a series of reactions including Friedel-Crafts acylation, followed by esterification.

  • Industrial Production Methods: On an industrial scale, the compound is produced using continuous flow reactors to ensure consistent quality and yield.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized products.

  • Reduction: Reduction reactions can convert the compound into its corresponding alcohol or aldehyde.

  • Substitution: Substitution reactions can introduce different functional groups into the compound.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed:

  • Oxidation Products: Various carboxylic acids and ketones.

  • Reduction Products: Alcohols and aldehydes.

  • Substitution Products: Compounds with different functional groups.

Scientific Research Applications

Methyl 5-(4-tert-butylphenyl)-5-oxovalerate has diverse applications in scientific research:

  • Chemistry: It is used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

  • Biology: The compound is utilized in biochemical studies to understand enzyme mechanisms and metabolic pathways.

  • Industry: The compound is used in the production of polymers, coatings, inks, and adhesives.

Mechanism of Action

The mechanism by which Methyl 5-(4-tert-butylphenyl)-5-oxovalerate exerts its effects involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, influencing metabolic processes and biochemical reactions.

Comparison with Similar Compounds

  • Lilial (3-(4-tert-butylphenyl)-2-methylpropanal): Similar in structure but differs in functional groups and reactivity.

  • Phenol, p-tert-butyl- (4-tert-butylphenol): Similar phenyl group but lacks the ester functionality.

Uniqueness: Methyl 5-(4-tert-butylphenyl)-5-oxovalerate is unique due to its specific combination of functional groups, which allows for diverse chemical reactivity and applications.

This comprehensive overview highlights the importance and versatility of this compound in various scientific and industrial fields. Its unique properties and applications make it a valuable compound for research and development.

Properties

IUPAC Name

methyl 5-(4-tert-butylphenyl)-5-oxopentanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22O3/c1-16(2,3)13-10-8-12(9-11-13)14(17)6-5-7-15(18)19-4/h8-11H,5-7H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KABXSOYWXBUJML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)CCCC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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